molecular formula C20H18N2O2 B2500677 4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 75379-58-7

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No. B2500677
CAS RN: 75379-58-7
M. Wt: 318.376
InChI Key: OUXKHRHTBMBHHH-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C21H16F4N2O2 . It is also known by its synonyms and has a molecular weight of 404.36 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolin-5-one ring attached to a 4-methoxyphenyl group via a prop-2-enylidene linker . The exact 3D structure can be found in chemical databases .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The compound’s unique structure makes it a valuable building block for synthesizing heterocyclic compounds. Researchers have explored its reactivity in the formation of acyclic, carbocyclic, and fused heterocycles . These derivatives find applications in drug discovery, materials science, and organic synthesis.

Biomedical Applications

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one has demonstrated biological interest. It provides access to a new class of biologically active heterocyclic compounds. These derivatives could serve as potential drug candidates or pharmacologically relevant molecules .

Chemical Sensors

The compound’s reactivity and unique structure make it a candidate for chemical sensing applications. It could be incorporated into sensor platforms for detecting specific analytes or pollutants.

Safety and Hazards

As of now, there are no curated associations for this chemical yet . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, chemical properties, and potential applications. It would be particularly interesting to explore its biological activity given the known biological interest in N,N-dimethyl enaminones .

properties

IUPAC Name

(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-19(10-6-7-16-11-13-18(24-2)14-12-16)20(23)22(21-15)17-8-4-3-5-9-17/h3-14H,1-2H3/b7-6+,19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKHRHTBMBHHH-XAUAACNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C=C\C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Methoxyphenyl)prop-2-enylidene)-3-methyl-1-phenyl-2-pyrazolin-5-one

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